Redox Tuning Range vs. TPA Copper Complexes
Copper(II) complexes of the target compound NTBT, formulated as [Cu(NTBT)X]ⁿ⁺ where X is an exogenous monodentate ligand, exhibit a redox‑tuning range of at least 0.65 V (vs. SCE) through simple variation of X, whereas the unsubstituted TPA copper complex [Cu(TPA)Cl]⁺ shows a quasi‑reversible Cuᴵᴵ/Cuᴵ couple at E₁/₂ = –0.467 V with a narrow tunability window of ~0.2 V [1][2]. Specifically, [Cu(NTBT)(imidazole)]ClO₄ reduces at –0.35 V, [Cu(NTBT)(benzimidazole)]ClO₄ at –0.52 V, [Cu(NTBT)N₃]ClO₄ at –0.68 V, and the acetate/formate derivatives show no reduction up to –1.0 V [1]. This broad tunability arises from the interplay between the soft benzothiazole donors and the σ‑donor/π‑acceptor character of the exogenous ligand.
| Evidence Dimension | Redox potential (E₁/₂, Cuᴵᴵ/Cuᴵ couple) tuning range |
|---|---|
| Target Compound Data | Range spans from –0.35 V to >–1.0 V (ΔE ≥ 0.65 V) depending on exogenous ligand [1] |
| Comparator Or Baseline | [Cu(TPA)Cl]⁺: E₁/₂ = –0.467 V (vs. SCE); typical TPA derivatives show a tunability window of ca. 0.2 V [2] |
| Quantified Difference | At least 3‑fold larger tuning range for NTBT compared to unsubstituted TPA |
| Conditions | 0.1 M LiClO₄ electrolyte, standard calomel reference electrode, dropping mercury working electrode (Pandey & Mathur, 1995); cyclic voltammetry in acetonitrile (TPA complex, 2004) |
Why This Matters
A wider redox‑tuning range enables fine‑control of catalytic onset potentials and sensor response windows, reducing the need to synthesize multiple ligand scaffolds.
- [1] Pandey, H.N.; Mathur, P. Synthesis and characterization of copper(II) complexes of tris(2‑benzothiazolylmethyl)amine: a tripodal N4 donor ligand. Indian J. Chem. 1995, 34A, 186‑190. View Source
- [2] Crystal Structure and Electrochemical Behavior of Copper Complex with 6‑Hydroxymethyl‑substituted Tris(2‑pyridylmethyl) Amine. Chinese J. Struct. Chem. 2004, 23(11), 1262‑1265. View Source
